molecular formula C10H10O4 B13686783 Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid

Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid

Katalognummer: B13686783
Molekulargewicht: 194.18 g/mol
InChI-Schlüssel: APTIVUQAUCPVAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[222]octa-2,5-diene-2,3-dicarboxylic acid is an organic compound with a unique bicyclic structure It is characterized by its rigid, cage-like framework, which consists of two fused cyclohexane rings with two double bonds and two carboxylic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, the reaction of cyclohexa-1,3-diene with maleic anhydride under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid structure of the compound allows for precise interactions with biological macromolecules, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[2.2.2]octane-2,3-diol: A similar compound with hydroxyl groups instead of carboxylic acids.

    Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: An anhydride derivative with similar structural features.

    7,8-Bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene: A derivative with benzyloxy groups, used in ligand design .

Uniqueness

Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid is unique due to its combination of a rigid bicyclic structure and reactive carboxylic acid groups. This combination allows for diverse chemical modifications and applications in various fields .

Eigenschaften

Molekularformel

C10H10O4

Molekulargewicht

194.18 g/mol

IUPAC-Name

bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid

InChI

InChI=1S/C10H10O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14)

InChI-Schlüssel

APTIVUQAUCPVAB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C=CC1C(=C2C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.